Cas no 83150-76-9 (Octreotide)

L'octréotide est un peptide synthétique analogue de la somatostatine, utilisé principalement pour ses propriétés inhibitrices sur la sécrétion d'hormones telles que l'hormone de croissance, l'insuline et le glucagon. Il se lie aux récepteurs de la somatostatine de sous-types 2 et 5, offrant une affinité élevée et une durée d'action prolongée par rapport à la somatostatine naturelle. Ce composé est particulièrement efficace dans le traitement des tumeurs neuroendocrines, de l'acromégalie et des diarrhées sévères associées aux syndromes carcinoïdes. Sa stabilité moléculaire permet une administration sous-cutanée ou intraveineuse, avec une demi-vie significativement plus longue, réduisant ainsi la fréquence des doses nécessaires. L'octréotide présente également un profil de sécurité bien documenté, avec des effets secondaires généralement légers et transitoires.
Octreotide structure
Octreotide structure
Nom du produit:Octreotide
Numéro CAS:83150-76-9
Le MF:C49H66N10O10S2
Mégawatts:1019.2393488884
MDL:MFCD00871400
CID:60545
PubChem ID:165412376

Octreotide Propriétés chimiques et physiques

Nom et identifiant

    • Octreotide acetate
    • L-cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl) propyl)-cyclic (2-&gt
    • 7)-disulfide, (R-(R*,R*))
    • Sandostatin
    • Sms 201-995
    • (4R,7S,10S,13R,16S,19R)-13-((1H-Indol-3-yl)methyl)-19-((R)-2-amino-3-phenylpropanamido)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-7-((R)-1-hydrox
    • Octreotide
    • ctreotide
    • DARAMONOL
    • D-Phe-Cys(1)-Phe-D-Trp-Lys-Thr-Cys(1)-N-[(1R,2R)-1-(Hydroxymethyl)-2-hydroxypropyl]-NH2
    • H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol acetate salt (Disulfide bond)
    • Longastatin
    • Ocetreotide,Acetate
    • OCTREOTIDE ACETATE (GMP)
    • Octreotode Acetate
    • OXTREOTIDE
    • Phe-c(Cys-Phe-Trp-Lys-Thr-Cys)-CH(CH2OH)-CH(OH)-CH3
    • Sandostatin<*>
    • [R-(R*,R*)]-D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxy-methyl)propyl]-cysteinamide cyclic(2->7)-disulfide
    • 7)-disulfide
    • 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
    • L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxymethyl)propyl]-, cyclic (2→7)-disulfide, [R-(R*,R*)]- (ZCI)
    • 11: PN: US20030229017 PAGE: 13 claimed protein
    • 14: PN: DE10147056 PAGE: 40 claimed protein
    • 17: PN: US6268342 SEQID: 18 claimed protein
    • 1: PN: EP1118336 SEQID: 1 claimed protein
    • 1: PN: WO2005007122 TABLE: 22 claimed protein
    • 1: PN: WO2014116144 PAGE: 4 claimed sequence
    • 25: PN: WO2007081792 SEQID: 40 claimed protein
    • 2: PN: EP1358890 TABLE: A claimed protein
    • CAM 2029
    • MeSH ID: D015282
    • Sanostatine
    • 83150-76-9 (free base)
    • AC-28733
    • 83150-76-9
    • D-Phenylalanyl-L-cysteinyl-L-phenyl-alanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide Cyclic (2->7)-Disulfide
    • CCG-270610
    • MFCD00871400
    • DTXCID6028608
    • Octreotide, >=98% (HPLC)
    • BDBM50272772
    • UNII-RWM8CCW8GP
    • OCTREOTIDE [EP MONOGRAPH]
    • Q419935
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2-7)-disulfide
    • (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-benzyl-N-[(2R,3R)-1,3-dihydroxybutan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    • AB01275486-01
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L- threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L- cysteinamide cyclic (2->7)-disulfide
    • L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2->7)-disulfide, (R-(R*,R*))-
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-L-cysteinyl-L-threoninol cyclic (2->7)-disulfide
    • OCTREOTIDE [MI]
    • Octreotide [USAN:INN:BAN]
    • Octreotidum
    • SMS-201-995
    • DTXSID0048682
    • OCTREOTIDE (EP MONOGRAPH)
    • HS-2020
    • EX-A4865
    • SMS-995
    • RWM8CCW8GP
    • Octreotidum (Latin)
    • SCHEMBL10044649
    • DRG-0115
    • L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2-7)-disulfide, (R-(R*,R*))-
    • 79517-01-4
    • OCTREOTIDE [INN]
    • Octrotide
    • SMS 201,995
    • H01CB02
    • 10-(4-Amino-butyl)-19-(2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carboxylic acid (2-hydroxy-1-hydroxymethyl-propyl)-amide
    • AKOS015994656
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-L-cysteinamide Cyclic (2-7)-Disulfide Acetate
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hyroxymethyl)propyl)-L-cysteinamide, Cyclic (2->7)-disulfide
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (2->7)-disulfide
    • D-PHENYLALANYL-L-HEMICYSTYL-L-PHENYLALANYL-D-TRYPTOPHYL-L-LYSYL-L-THREONYL-L-HEMICYSTYL-L-THREONINOL CYCLIC (2->7)-DISULFIDE
    • 10-(4-Amino-butyl)-19-(2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carboxylic acid (2-hydroxy-1-
    • [R-(R*,R*)]-D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-[2-hydroxy-1-(hydroxy-methyl)propyl]-cysteinamide cyclic(2-->7)-disulfide
    • DEQANNDTNATYII-OULOTJBUSA-N
    • Q-201501
    • (4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-19-[[(2R)-2-amino-3-phenyl-propanoyl]amino]-16-benzyl-7-[(1R)-1-hydroxyethyl]-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
    • Octreotide CRS
    • CHEBI:7726
    • OCTREOTIDE [VANDF]
    • DB00104
    • 2-{[(13R,16S,19R)-10-(4-Amino-butyl)-19-((S)-2-amino-3-phenyl-propionylamino)-16-benzyl-7-(1-hydroxy-ethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaaza-cycloicosane-4-carbonyl]-amino}-3-hydroxy-butyric acid
    • HMS2090C09
    • OCTREOTIDE [WHO-DD]
    • Octreotidum [Latin]
    • OCTREOTIDE [USAN]
    • 10-(4-Aminobutyl)-19-((2-amino-3-phenylpropanoyl)amino)-16-benzyl-7-(1-hydroxyethyl)-N-(2-hydroxy-1-(hydroxymethyl)propyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide acetate
    • Octreotida
    • D-Phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L-threonyl-N-((1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl)-L-cysteinamide cyclic (2-7)-disulfide
    • Octreotida [Spanish]
    • (4R,7S,10S,13R,16S,19R)-13-((1H-indol-3-yl)methyl)-19-((R)-2-amino-3-phenylpropanamido)-10-(4-aminobutyl)-16-benzyl-N-((2R,3R)-1,3-dihydroxybutan-2-yl)-7-((R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carboxamide
    • H-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol disulfide bond acetate salt
    • Octreotide-LAR
    • L-Cysteinamide, D-phenylalanyl-L-cysteinyl-L-phenylalanyl-D-tryptophyl-L-lysyl-L- threonyl-N-(2-hydroxy-1-(hydroxymethyl)propyl)-, cyclic (2->7)-disulfide, (R-(R*,R*))-
    • SMS995
    • CHEMBL1680
    • MDL: MFCD00871400
    • Piscine à noyau: 1S/C49H66N10O10S2/c1-28(61)39(25-60)56-48(68)41-27-71-70-26-40(57-43(63)34(51)21-30-13-5-3-6-14-30)47(67)54-37(22-31-15-7-4-8-16-31)45(65)55-38(23-32-24-52-35-18-10-9-17-33(32)35)46(66)53-36(19-11-12-20-50)44(64)59-42(29(2)62)49(69)58-41/h3-10,13-18,24,28-29,34,36-42,52,60-62H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1
    • La clé Inchi: DEQANNDTNATYII-OULOTJBUSA-N
    • Sourire: C([C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@H](C(=O)N[C@H](CO)[C@H](O)C)CSSC[C@H](NC(=O)[C@H](N)CC2C=CC=CC=2)C(=O)N[C@@H](CC2C=CC=CC=2)C(=O)N1)C1=CNC2C=CC=CC1=2

Propriétés calculées

  • Qualité précise: 1018.440481g/mol
  • Charge de surface: 0
  • XLogP3: 1
  • Nombre de donneurs de liaisons hydrogène: 13
  • Nombre de récepteurs de liaison hydrogène: 14
  • Nombre de liaisons rotatives: 17
  • Masse isotopique unique: 1018.440481g/mol
  • Masse isotopique unique: 1018.440481g/mol
  • Surface topologique des pôles: 383Ų
  • Comptage des atomes lourds: 71
  • Complexité: 1740
  • Comptage atomique isotopique: 0
  • Nombre de stéréocentres atomiques définis: 10
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Nombre d'unités de liaison covalente: 1

Propriétés expérimentales

  • Couleur / forme: Impossible à utiliser
  • Dense: 1.395
  • Point d'ébullition: 1447.228°C at 760 mmHg
  • Point d'éclair: 829.053°C
  • Indice de réfraction: 1.673
  • Solubilité: H2O: soluble
  • Le PSA: 382.82000
  • Le LogP: 3.02100
  • Solubilité: Impossible à utiliser

Octreotide Informations de sécurité

  • Mot signal:Warning
  • Description des dangers: H302-H315-H319-H335
  • Déclaration d'avertissement: P261-P305+P351+P338
  • Conditions de stockage:Protect from light Powder -80°C 2 years   -20°C 1 year *The compound is unstable in solutions, freshly prepared is recommended.

Octreotide Données douanières

  • Code HS:3004909090
  • Données douanières:

    Code douanier chinois:

    3004909090

Octreotide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-100mg
Octreotide
83150-76-9 98%
100mg
¥376.0 2022-04-27
TargetMol Chemicals
T2584-1 mg
Octreotide
83150-76-9 98%
1mg
¥ 450 2023-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-1mg
Octreotide
83150-76-9
1mg
¥606.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2584-50 mg
Octreotide
83150-76-9 99.87%
50mg
¥5350.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-25mg
Octreotide
83150-76-9
25mg
¥5526.0 2021-09-08
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T2584-200 mg
Octreotide
83150-76-9 99.87%
200mg
¥11980.00 2022-02-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-5mg
Octreotide
83150-76-9
5mg
¥1816.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O43010-10mg
Octreotide
83150-76-9
10mg
¥3296.0 2021-09-08
MedChemExpress
HY-P0036-25mg
Octreotide
83150-76-9 99.64%
25mg
¥4000 2024-05-24
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci6040-1g
Octreotide acetate
83150-76-9 98%
1g
¥7556.00 2023-09-10

Octreotide Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.3 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.4 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.5 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.6 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.7 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.8 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.9 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.10 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.11 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.12 Reagents: Diisopropylethylamine ,  1-[Bis(dimethylamino)methylene]-1H-benzotriazolium hexafluorophosphate(1-) 3-oxi… Solvents: Dimethylformamide ;  3 h, rt
1.13 Reagents: Piperidine Solvents: Dimethylformamide ;  30 min, rt
1.14 Reagents: Trifluoroacetic acid ,  Anisole ,  Thioanisole ,  1,2-Ethanedithiol ;  1 h, rt
1.15 Solvents: Water ;  48 h, pH 7.4, rt
Référence
Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction
Tailhades, Julien; et al, Angewandte Chemie, 2010, 49(1), 117-120

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: Acetic acid ,  Mercuric acetate Solvents: Methanol ,  Water ;  1.5 h, 20 °C
1.2 Reagents: Hydrogen sulfide ;  30 min, 20 °C
1.3 Solvents: Ethyl acetate ;  20 °C
1.4 Reagents: Ammonia Solvents: Water ;  pH 8.0, 20 °C
1.5 Reagents: Hydrogen peroxide ;  30 min, 20 °C
1.6 Reagents: Acetic acid Solvents: Water ;  20 °C
Référence
The Use of Hydrogen Peroxide for Closing Disulfide Bridges in Peptides
Sidorova, M. V.; et al, Russian Journal of Bioorganic Chemistry (Translation of Bioorganicheskaya Khimiya), 2004, 30(2), 101-110

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dichloromethane ,  Water ;  60 min, rt
1.2 Solvents: tert-Butyl methyl ether ;  30 min, rt
Référence
Large scale solid phase synthesis of peptide drugs: use of commercial anion exchange resin as quenching agent for removal of iodine during disulfide bond formation
Reddy, K. M. Bhaskara; et al, International Journal of Peptides, 2012, 323907,

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Dimethyl sulfoxide ,  Ammonium acetate Solvents: Acetonitrile ,  Water ;  overnight, rt
Référence
Synthesis and in Vitro Evaluation of a Rhenium-Cyclized Somatostatin Derivative Series
Bigott-Hennkens, Heather M.; et al, Journal of Medicinal Chemistry, 2008, 51(5), 1223-1230

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: Iodine Solvents: Methanol ,  Water ;  7 h, 0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  rt
1.4 Reagents: Acetic acid ;  rt
Référence
A New Liquid-Phase Method for the Synthesis of Octreotide
Balaev, A. N.; et al, Pharmaceutical Chemistry Journal, 2013, 47(7), 378-381

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  3 d, pH 8.0, rt
1.2 Reagents: Acetic acid Solvents: Water ;  pH 4.5, rt
Référence
Solid-phase synthesis of octreotide acetate
Liu, Zuojia; Jia, Zhidan; Liang, Yongtao; Wang, Ensi, Zhongguo Yaowu Huaxue Zazhi, 2004, 14(1), 33-36

Octreotide Raw materials

Octreotide Preparation Products

Octreotide Fournisseurs

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83150-76-9)Octreotide
Numéro de commande:C0012
État des stocks:in stock
Quantité:1g/10g/100g/1kg
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 27 February 2025 11:25
Prix ($):discuss personally
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:83150-76-9)Octreotide acetate
Numéro de commande:sfd4535
État des stocks:in Stock
Quantité:200kg
Pureté:99.9%
Dernières informations tarifaires mises à jour:Friday, 19 July 2024 14:33
Prix ($):discuss personally

Octreotide Littérature connexe

Fournisseurs recommandés
atkchemica
(CAS:83150-76-9)Octreotide
CL4424
Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:83150-76-9)Octreotide
A840511
Pureté:99%/99%/99%
Quantité:10mg/25mg/50mg
Prix ($):208.0/416.0/596.0